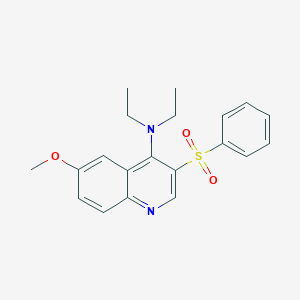

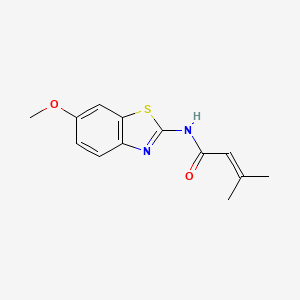

![molecular formula C17H21N3O3S B2450237 N-(5,5-二氧化-2-(对甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)叔丁酰胺 CAS No. 449786-80-5](/img/structure/B2450237.png)

N-(5,5-二氧化-2-(对甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . The geometric parameters from both investigation techniques are quite compatible .Chemical Reactions Analysis

The reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with ethyl formate in diethyl ether in the presence of sodium methoxide has afforded sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate .Physical And Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . The energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) was calculated as -4.95 eV .科学研究应用

抗分枝杆菌活性

与“N-(5,5-二氧化-2-(对甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)叔丁酰胺”类似的化合物已被合成并测试了它们对结核分枝杆菌的抗分枝杆菌特性。研究表明,某些衍生物表现出显着的效力,可能为治疗结核病提供新的途径(Gezginci, Martin, & Franzblau, 1998)。

糖的保护试剂

对糖的保护试剂的研究导致了“N-(5,5-二氧化-2-(对甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)叔丁酰胺”等化合物的开发。这些化合物用于选择性保护单糖,展示了它们在碳水化合物化学中对复杂糖衍生物的选择性修饰和合成中的重要性(Santoyo-González, Uriel, & Calvo-Asin, 1998)。

苯甲酰胺衍生物的合成

已经报道了苯甲酰胺衍生物(包括与“N-(5,5-二氧化-2-(对甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)叔丁酰胺”结构相关的化合物)的无催化剂合成。这些衍生物通过1,3-偶极环加成合成,表明它们在为药物研究创建多样化的化学库中的潜力(Liu et al., 2014)。

肾脏疾病中的转录抑制

一项关于进行性肾脏疾病转录抑制的研究证明了吡咯-咪唑多酰胺的功效,突出了相关化合物在通过抑制特定基因表达治疗肾脏疾病中的潜在治疗应用(Matsuda et al., 2011)。

催化活性与分子相互作用

类似于“N-(5,5-二氧化-2-(对甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)叔丁酰胺”的化合物的独特分子结构允许它们用于催化以及作为生物过程的抑制剂或调节剂。它们与蛋白质和酶的相互作用证明了这些化合物在药物化学和合成生物学中的广泛潜力(Dumond, Wright, & King, 2013)。

未来方向

The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives. The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed . This could potentially lead to the development of new drugs that overcome the problems of antimicrobial resistance .

属性

IUPAC Name |

2,2-dimethyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-11-5-7-12(8-6-11)20-15(18-16(21)17(2,3)4)13-9-24(22,23)10-14(13)19-20/h5-8H,9-10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTYEAQTGKJYBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677091 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

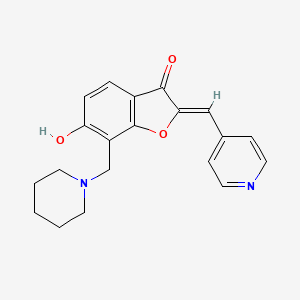

![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)

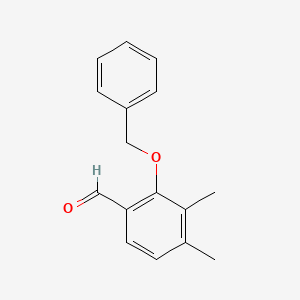

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2450156.png)

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/no-structure.png)

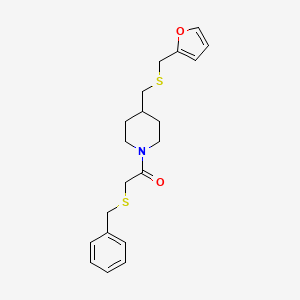

![tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate](/img/structure/B2450166.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2450167.png)

![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)

![2-(3,4-dimethylphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450171.png)

![Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate](/img/structure/B2450173.png)

![N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2450176.png)